

Physical and chemical properties of Ethyl 2-(4-iodoanilino)acetate

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Compound of Interest

Compound Name: Ethyl 2-(4-iodoanilino)acetate

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An In-depth Technical Guide on Ethyl 2-(4-iodoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-iodoanilino)acetate, systematically known as N-(4-Iodophenyl)glycine ethyl ester, is an organic compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its known physical and chemical properties, a general synthesis protocol, and an exploration of the potential biological activities of related compounds. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from analogous structures to provide a predictive assessment.

Chemical Identity and Physical Properties

Ethyl 2-(4-iodoanilino)acetate is an aromatic iodo-compound and an ethyl ester derivative of N-phenylglycine. Its core structure consists of a 4-iodoaniline moiety linked through the nitrogen atom to an ethyl acetate group.

Table 1: Identifiers and Basic Properties

Property	Value
Systematic Name	N-(4-Iodophenyl)glycine ethyl ester
Common Name	Ethyl 2-(4-iodoanilino)acetate
CAS Number	14108-76-0
Molecular Formula	C ₁₀ H ₁₂ INO ₂
Molecular Weight	305.11 g/mol
Physical Description	Off-white to light yellow powder

Table 2: Experimental and Predicted Physical Properties

Property	Value	Source/Note
Melting Point	Data not available	Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF.
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Spectroscopic Data

Experimental spectroscopic data for **Ethyl 2-(4-iodoanilino)acetate** is not readily available in public databases. The following are predicted spectral characteristics based on the analysis of its structural analogues.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet or doublet depending on coupling with the N-H proton), the aromatic protons, and the N-H proton. The

aromatic region would likely display a doublet of doublets pattern characteristic of a 1,4-disubstituted benzene ring.

2.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate group, and the four distinct carbons of the iodophenyl ring. The carbon atom attached to the iodine would exhibit a characteristic upfield shift.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 305. The isotopic pattern of the molecular ion would be characteristic for a compound containing one iodine atom. Common fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$), the entire ester group ($-\text{COOCH}_2\text{CH}_3$), and potentially cleavage of the C-N bond.

Synthesis Protocol

A detailed experimental protocol for the synthesis of **Ethyl 2-(4-iodoanilino)acetate** is not explicitly published. However, a general and widely used method for the synthesis of N-aryl glycine esters is the N-alkylation of an aniline with an α -haloacetate.

General Experimental Protocol: N-alkylation of 4-iodoaniline

This protocol is based on analogous syntheses and may require optimization.

Reaction Scheme:

Materials:

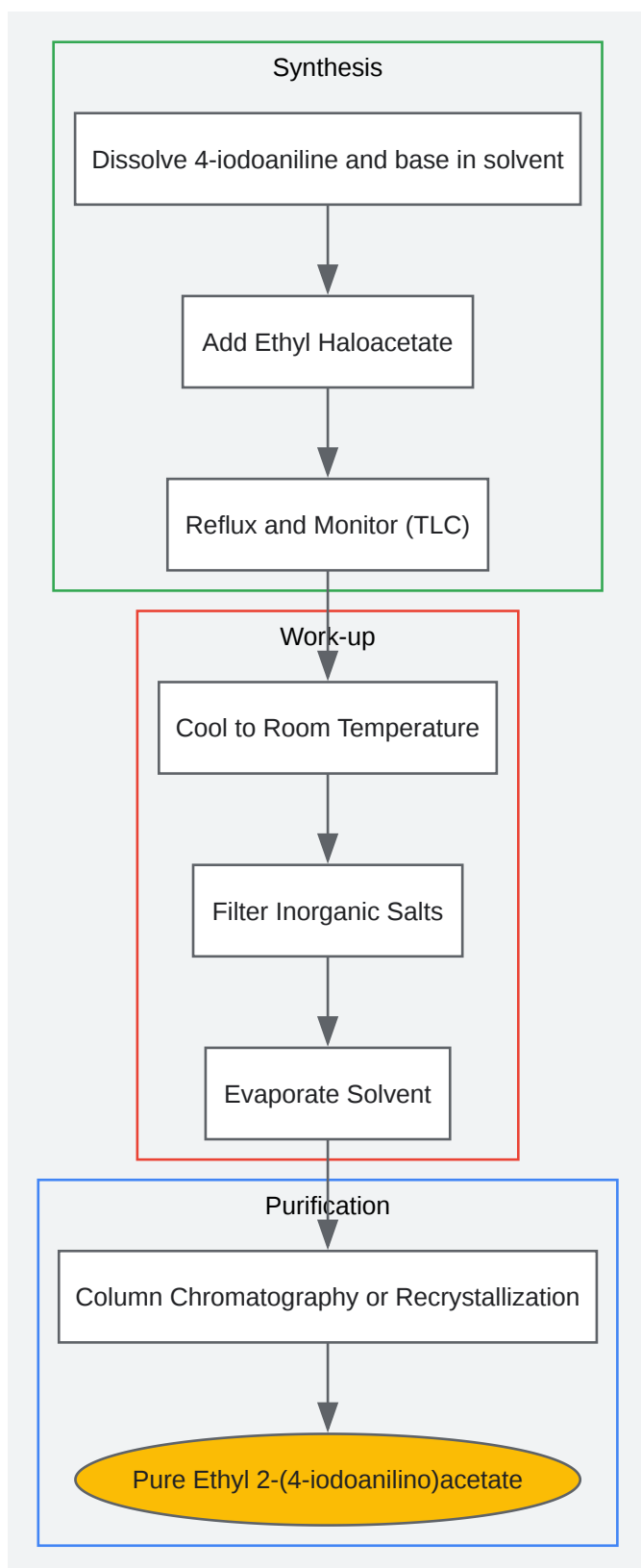
- 4-iodoaniline
- Ethyl chloroacetate or ethyl bromoacetate
- A weak base (e.g., sodium bicarbonate, potassium carbonate)
- Anhydrous solvent (e.g., acetone, acetonitrile, or ethanol)

- Standard laboratory glassware and purification equipment

Procedure:

- To a solution of 4-iodoaniline (1 equivalent) in the chosen anhydrous solvent, add the weak base (1.5-2 equivalents).
- Stir the mixture at room temperature.
- Slowly add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the inorganic salts and wash the filter cake with the solvent.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Workflow Diagram for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **Ethyl 2-(4-iodoanilino)acetate**.

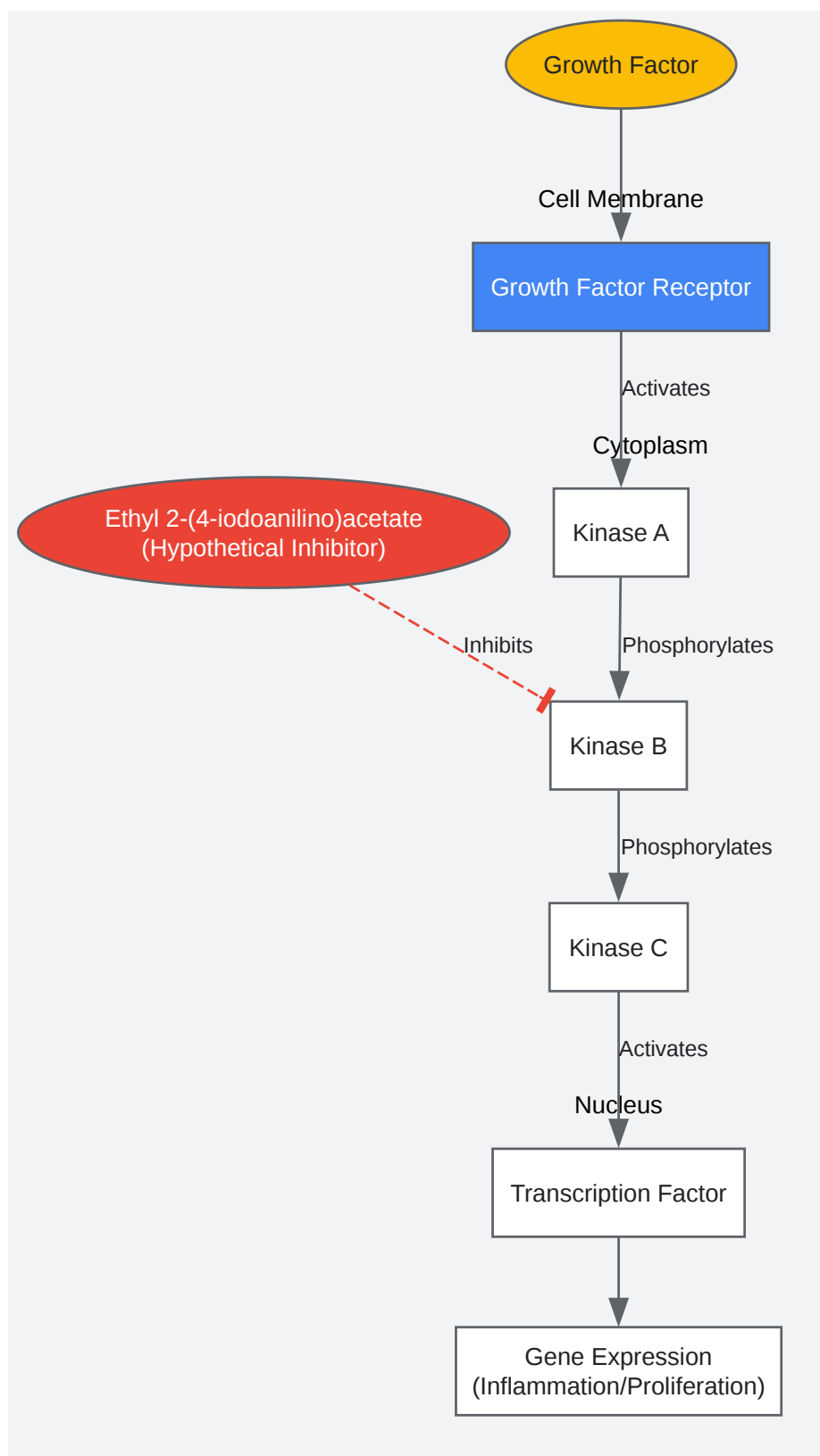
Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **Ethyl 2-(4-iodoanilino)acetate** is not available in the current literature. However, the broader class of phenylglycine derivatives has been investigated for a range of biological activities. These studies suggest potential areas of interest for future research on this specific compound. Phenylglycine derivatives have been explored for their roles as anti-inflammatory agents, pesticides, and modulators of receptors such as PPAR γ .^{[1][2][3]}

Given the structural similarity to other pharmacologically active molecules, a hypothetical mechanism of action could involve the inhibition of specific enzymes or modulation of receptor activity. For instance, many small molecule inhibitors target kinase signaling pathways, which are crucial in cell proliferation and inflammation.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could be a hypothetical target for a molecule like **Ethyl 2-(4-iodoanilino)acetate**, leading to an anti-inflammatory or anti-proliferative response. This is a conceptual model and has not been experimentally validated for this specific compound.



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Caption: A hypothetical kinase signaling pathway potentially targeted by **Ethyl 2-(4-iodoanilino)acetate**.

Conclusion

Ethyl 2-(4-iodoanilino)acetate is a compound with limited characterization in the public domain. This guide has consolidated the available information and provided predictive insights based on analogous structures. The general synthesis protocol outlined provides a starting point for its preparation. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. The potential for this class of compounds in drug discovery warrants further exploration of its bioactivity and mechanism of action.

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